molecular formula C9H9NO2 B120813 4-Hydroxycinnamamide CAS No. 194940-15-3

4-Hydroxycinnamamide

Cat. No. B120813
M. Wt: 163.17 g/mol
InChI Key: DSMLJOHWFORNLY-ZZXKWVIFSA-N
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Description

4-Hydroxycinnamamide is a compound that belongs to the class of phenylpropanoids . It appears as a powder and has a molecular formula of C9H9NO2 . It has been found to have antioxidant activity and its derivatives are specific inhibitors of tyrosine-specific protein kinases .


Synthesis Analysis

4-Hydroxycinnamamide can be synthesized from glucose in Escherichia coli by introducing a combination of four genes: tyrosine ammonia lyase, phenylalanine ammonia lyase, S.espanaensis monooxygenase, and Oryza sativa O-methyltransferase . Another method involves the coupling of the corresponding 4-hydroxycinnamic acids with N, O-dimethylhydroxylamine, followed by selective reduction with diisobutylaluminum hydride .


Molecular Structure Analysis

The molecular formula of 4-Hydroxycinnamamide is C9H9NO2, and it has an average mass of 163.173 Da and a monoisotopic mass of 163.063324 Da .


Physical And Chemical Properties Analysis

4-Hydroxycinnamamide is a powder and is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . Its molecular weight is 163.2 .

Scientific Research Applications

Synthesis and Antioxidant Activities

4-Hydroxycinnamamide has been synthesized and evaluated for its antioxidant properties. Studies have shown that certain derivatives of 4-hydroxycinnamamide exhibit potent inhibition of lipid peroxidation and significant radical scavenging activities, indicating their potential as antioxidants (Jung et al., 2002).

Anticancer Potential

Research has identified N-hydroxycinnamamide derivatives and assessed their anticancer potential against various cancer cell lines, including breast cancer. Certain compounds within this group have shown potent activity against cancer cells, suggesting a potential role in cancer treatment (Shukla et al., 2018).

Histone Deacetylase Inhibition

N-Hydroxycinnamamide-based compounds have been developed as histone deacetylase inhibitors (HDACIs), showing promising results in antitumor activity. These compounds exhibit selectivity and potency in inhibiting HDACs, making them potential candidates for cancer therapy (Li et al., 2014).

Plant Immunity and Agriculture

Studies on the hydroxycinnamic acid amide pathway in plants, to which 4-hydroxycinnamamide belongs, have highlighted its role in plant–pathogen interactions and plant defenses. These findings are significant for agricultural applications, particularly in enhancing crop resistance to diseases (Liu et al., 2022).

Corrosion Inhibition

Praseodymium 4-hydroxycinnamate has been investigated as a corrosion inhibitor for steel in NaCl solutions. This compound effectively inhibits corrosion, suggesting potential applications in materials science and engineering (Nam et al., 2014).

Lipid Metabolism

A study on 4-hydroxycinnamate demonstrated its ability to lower plasma and hepatic lipids without altering antioxidant enzyme activities. This suggests potential applications in the study of lipid metabolism and related diseases (Lee et al., 2003).

Future Directions

Research on 4-Hydroxycinnamamide and its derivatives has shown promising results in the field of medicine. For instance, a novel series of histone deacetylase inhibitors combining N-hydroxycinnamamide bioactive fragment and indole bioactive fragment was designed and synthesized, exhibiting promising total HDACs inhibitory activity and in vitro antiproliferative activities .

properties

IUPAC Name

(E)-3-(4-hydroxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c10-9(12)6-3-7-1-4-8(11)5-2-7/h1-6,11H,(H2,10,12)/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMLJOHWFORNLY-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxycinnamamide

CAS RN

194940-15-3
Record name 2-Propenamide, 3-(4-hydroxyphenyl)-, (2E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194940153
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-PROPENAMIDE, 3-(4-HYDROXYPHENYL)-, (2E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AA6QNK95YZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

For example, according to Examples of WO 2009/066447, the 3-cyanovinylcarbazole group in Formula (V) is produced by heating 3-iodocarbazole (3.52 mmol) and acrylonitrile (7.04 mmol) in dioxane to reflux in the presence of triphenylphosphine (0.53 μmol), palladium acetate (0.18 μmol), and triethylamine (4.23 mmol) at 75° C. for 11.5 hours. In those Examples, the binding between 3-cyanovinylcarbazole and deoxyribose is achieved by stirring 3-cyanovinylcarbazole (1.20 mmol) and Hoffer's chlorosugar (prepared by replacing the hydroxyl group at 1-position of deoxyribose with chlorine, and the hydroxyl groups at 3-position and 6-position of the deoxyribose with a p-toluoyloxy group) (1.24 mmol) in acetonitrile in the presence of KOH (3.87 mmol) and TDA-1 (34 μmol) at room temperature for 20 minutes, and then adding NaOMe (1.2 mmol) in methanol to the resulting mixture, followed by stirring the resulting mixture at room temperature for 3.5 hours to deprotect the hydroxyl groups at 3-position and 6-position of the deoxyribose. According to the method described in Takehiro Ami et al., Organic & Biomolecular Chemistry 5: 2583-2586 (2007), the binding product between p-carbamoylvinylphenol and deoxyribose is similarly produced by reacting p-iodophenol with Hoffer's chlorosugar to bind them together and then reacting the resulting product with methyl methacrylate. According to the method described in Akio Kobori et al., Chemistry Letters 38: 272-273 (2009), the binding product between 4,5′,8-trimethylpsoralen and deoxyribose is similarly produced by reacting 3-iodo-4,5′,8-trimethylpsoralen with Hoffer's chlorosugar. According to the method described in Kenzo Fujimoto et al., Chemical Communications: 3177-3179 (2005), the binding product between N3-methyl-5-cyanovinyluracil and deoxyribose is similarly produced by reacting 2-iodo-N3-methyluridine with acrylonitrile. Also, when a sugar other than deoxyribose (e.g., ribose) is used, a binding product between the photoreactive group and the sugar can be similarly obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
129
Citations
T Shiraishi, M Koji Owada, M Tatsuka, T Yamashita… - Cancer Research, 1989 - AACR
… In this study, we found that certain 4-hydroxycinnamamide derivatives specifically inhibited tyrosine kinases in vitro. ST 638 was a very potent inhibitor of many tyrosine kinases …
Number of citations: 141 aacrjournals.org
T Shiraishi, T Domoto, N Imai, Y Shimada… - Biochemical and …, 1987 - Elsevier
… SUMMARY: Several newly synthesized 4-hydroxycinnamamide … are similar to that of 4-hydroxycinnamamide skeleton as … The 4-hydroxycinnamamide derivatives will be valuable as a …
Number of citations: 94 www.sciencedirect.com
M Kuchana, R Kummari - Int J Pharm Res, 2018 - academia.edu
A series of novel substituted α-cyano-N-(2-hydroxyphenyl) cinnamamides were synthesized by Knoevenagel condensation of substituted benzaldehydes with 2-cyano-N-(2-…
Number of citations: 1 www.academia.edu
TS Kang, HO Jo, WK Park, JP Kim, Y Konishi… - Bioorganic & medicinal …, 2008 - Elsevier
A series of 3,5-dialkoxy-4-hydroxycinnamamides 6 and 7 was synthesized, and their antioxidant activity was assessed using the thiobarbituric acid reactive substance (TBARS) assay. …
Number of citations: 18 www.sciencedirect.com
N Gaikwad, S Nanduri, YV Madhavi - European Journal of Medicinal …, 2019 - Elsevier
The cinnamamide (cinnamic acid amide and cinnamide) is a privileged scaffold present widely in a number of natural products. The scaffold acts as a useful template for designing and …
Number of citations: 49 www.sciencedirect.com
J Hu, X Shi, X Mao, J Chen, H Li - Chemistry of Natural Compounds, 2015 - Springer
… (2), and (7E)-N-(4′-hydroxyphenethyl)-3,4,5-trihydroxycinnamamide (3), as well as a known amide (7Z)-N-(4′-hydroxyphenethyl)-3-methoxy-4-hydroxycinnamamide (4). This paper …
Number of citations: 7 link.springer.com
X Li, J Hou, X Li, Y Jiang, X Liu, W Mu, Y Jin… - European Journal of …, 2015 - Elsevier
… In our previous work, we have designed and synthesized a novel series of 4-hydroxycinnamamide-based and 3-hydroxycinnamamide-based HDAC inhibitors (HDACIs), among which, 3…
Number of citations: 15 www.sciencedirect.com
N Yonezawa, T Kanoe, K Saigo… - Journal of Polymer …, 1993 - Wiley Online Library
… was undertaken in uucuo up to 306"C, N-butyl-4hydroxycinnamamide was obtained as the sole pyrolyzedproduct. Starting material 10a was the other component of the sublimate. No …
Number of citations: 7 onlinelibrary.wiley.com
T SHIRAISHI, K KAMEYAMA, N IMAI… - Chemical and …, 1988 - jstage.jst.go.jp
… source of tyrosine kinase activityfo) oc-cyano-4-hydroxycinnamamide and 3,5-di-tert-butyl-ct-cyano-4hydroxycinnamamide, which are derivatives of the potent antiinflammatory agent Ot-…
Number of citations: 43 www.jstage.jst.go.jp
Y Kanda, K Koike, M Ohmichi, T Sawada… - Biochemical and …, 1994 - Elsevier
… In the present study, using a 4-hydroxycinnamamide derivative (ST638) (12), a tyrosine kinase inhibitor, we investigated whether tyrosine phosphorylation of MAP kinase is involved in …
Number of citations: 21 www.sciencedirect.com

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